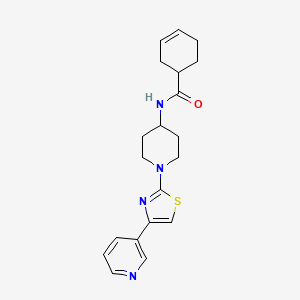

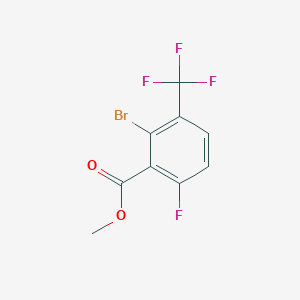

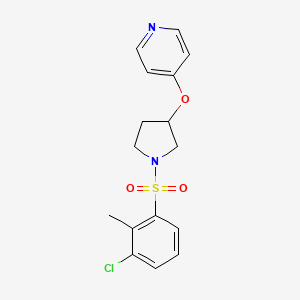

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with structures similar to the one you mentioned often belong to a class of organic compounds known as pyridinylpiperazines . These compounds consist of a pyridine linked to a piperazine by a single bond that is not part of a ring .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of similar compounds is often analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve coupling reactions and treatment with various reagents to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined by C, H, and N analysis .Aplicaciones Científicas De Investigación

Design and Synthesis of Novel Inhibitors

Mycobacterium Tuberculosis GyrB Inhibitors : Thiazole-aminopiperidine hybrid analogues, including structures similar to the specified compound, have been designed and synthesized as novel inhibitors targeting the GyrB ATPase of Mycobacterium tuberculosis. These compounds demonstrated promising antituberculosis activity and low cytotoxicity, highlighting their potential as therapeutic agents against tuberculosis (Jeankumar et al., 2013).

Heterocyclic Compound Synthesis

Novel 6-(Heteroatom-substituted)-(thio)pyrimidine Derivatives : The synthesis of novel heterocyclic derivatives, incorporating pyrazole, pyrimidine, and pyridine units, has been reported. These compounds were obtained through intramolecular cyclization, demonstrating the versatility of similar chemical structures in synthesizing complex heterocyclic systems (Ho & Suen, 2013).

Exploration of Synthetic Methodologies

Mannich Reaction in Heterocycle Synthesis : The Mannich reaction has been utilized to synthesize a wide range of N-, S,N-, and Se,N-heterocycles, demonstrating the application of similar structures in generating diverse heterocyclic compounds. This methodology allows for the efficient production of compounds with potential biological activities (Dotsenko et al., 2019).

Mecanismo De Acción

Thiazoles

The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many biologically active compounds and have been associated with a wide range of activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

Direcciones Futuras

The development of new compounds with structures similar to the one you mentioned is a promising area of research. These compounds have shown potential as anti-inflammatory and anti-tubercular agents . Further studies are needed to fully understand their mechanisms of action and to optimize their properties for therapeutic use.

Propiedades

IUPAC Name |

N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4OS/c25-19(15-5-2-1-3-6-15)22-17-8-11-24(12-9-17)20-23-18(14-26-20)16-7-4-10-21-13-16/h1-2,4,7,10,13-15,17H,3,5-6,8-9,11-12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRGICRONGVRMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2CCN(CC2)C3=NC(=CS3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2699205.png)

![2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2699207.png)

![N-Cyclopentyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2699214.png)

![N,N-dimethyl-2-[3-(6-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]ethanamine](/img/structure/B2699216.png)

![2-[(Propylsulfonyl)amino]benzoic Acid](/img/structure/B2699224.png)